2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol
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Overview
Description
2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-NITROPHENOL is an organic compound with the molecular formula C14H12N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, an imine group, and a nitro group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-NITROPHENOL typically involves the condensation reaction between 3-methoxybenzaldehyde and 4-nitrophenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-NITROPHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The methoxy and nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-NITROPHENOL has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-NITROPHENOL involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]-4-NITROPHENOL
- 2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-HYDROXYPHENOL
- 2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-CHLOROPHENOL
Uniqueness
2-[(E)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-NITROPHENOL is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric properties. These groups influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
303215-16-9 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-4-2-3-11(8-13)15-9-10-7-12(16(18)19)5-6-14(10)17/h2-9,17H,1H3 |
InChI Key |
QYRWFXBOPQEMCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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